(2S)-2-amino-3-(3-fluoro-5-methylphenyl)propanoic acid
Description
Properties
IUPAC Name |
(2S)-2-amino-3-(3-fluoro-5-methylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-6-2-7(4-8(11)3-6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGJALAYWIUJRR-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)F)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The aldehyde undergoes a three-component condensation with N-acetylglycine (51a ) and acetic anhydride to form the azalactone intermediate (56 ). Cyclization is facilitated by sodium acetate, yielding a heterocyclic oxazolone structure. Subsequent reductive cleavage of the azalactone using red phosphorus and hydroiodic acid (HI) produces the racemic amino acid (58 ). Stereochemical control is achieved via enzymatic resolution (Section 3) or asymmetric hydrogenation (Section 2).
Key Parameters
Table 1. Azalactone Synthesis of Fluorinated Phenylalanine Derivatives
| Benzaldehyde Derivative | Reductive Agent | Yield (%) | ee (%) |
|---|---|---|---|
| 3-Fluoro-5-methylbenzaldehyde | HI/Red P | 67 | Racemic |
| 4-Fluorobenzaldehyde | HI/Red P | 72 | Racemic |
Transition-Metal-Catalyzed Asymmetric Hydrogenation
Asymmetric hydrogenation of α-amidocinnamic acids offers direct access to enantiopure (2S)-configured amino acids. This method employs chiral catalysts to induce stereocontrol during the reduction of prochiral enamide intermediates.
Substrate Preparation and Catalytic Conditions
The α-amidocinnamic acid precursor (63 ) is synthesized via condensation of 3-fluoro-5-methylbenzaldehyde with N-acetylglycine. Hydrogenation using a rhodium catalyst paired with the Me-BoPhoz ligand achieves >99.5% ee.
Reaction Steps :
-
Enamide Formation : Benzaldehyde + N-acetylglycine → α-amidocinnamic acid.
-
Hydrogenation : Rhodium/(R,R)-Me-BoPhoz under 50 psi H₂.
-
Deprotection : Acidic hydrolysis to remove acetyl groups.
Optimization Insights :
-
Solvent : Tetrahydrofuran (THF) improves catalyst solubility.
-
Pressure : Higher H₂ pressure (≥50 psi) reduces reaction time.
Table 2. Catalyst Performance in Asymmetric Hydrogenation
| Catalyst System | ee (%) | Yield (%) |
|---|---|---|
| Rh/Me-BoPhoz | 99.5 | 85 |
| Ru/BINAP | 95 | 78 |
Enzymatic Resolution and Dynamic Kinetic Resolution
Enzymatic methods resolve racemic mixtures into enantiopure (2S)-isomers. Proteases such as Bacillus sp. peptidases selectively hydrolyze N-acetyl-ʟ-amino acids, leaving the desired (2S)-enantiomer intact.
Process Design
-
Racemic Synthesis : Prepare N-acetylated amino acid via azalactone route.
-
Enzymatic Hydrolysis : Incubate with protease at pH 8.0, 37°C.
-
Separation : Extract (2S)-isomer from unreacted N-acetyl-ᴅ-enantiomer.
Challenges :
-
Substrate Specificity : Enzymes may exhibit low activity toward bulky aryl groups.
-
Yield Limitation : Maximum 45% theoretical yield for single enantiomer.
Innovation : Dynamic kinetic resolution (DKR) combines ruthenium-based racemization catalysts with enzymes to achieve >90% yield and >99% ee.
Chiral Pool Synthesis from Natural Precursors
Chiral pool strategies utilize enantiopure natural products like (ʟ)-malic acid or (ʟ)-serine to construct the amino acid backbone.
Serine-Derived Route
-
Protection : (ʟ)-Serine is protected as tert-butyl carbamate (Boc).
-
Arylation : Mitsunobu reaction introduces the 3-fluoro-5-methylphenyl group.
-
Deprotection : Acidic cleavage of Boc group yields (2S)-product.
Advantages :
-
Inherent chirality of serine avoids resolution steps.
-
Mitsunobu conditions ensure retention of configuration.
Limitations :
-
Low yields (<50%) due to steric hindrance during arylation.
Solid-Phase Peptide Synthesis (SPPS) Adaptations
While uncommon for single amino acids, SPPS enables modular incorporation of this compound into peptides.
Resin Functionalization and Coupling
-
Resin Loading : Wang resin preloaded with Fmoc-ʟ-alanine.
-
Suzuki Coupling : Introduce 3-fluoro-5-methylphenyl boronic acid via Pd catalysis.
-
Cleavage : TFA treatment releases free amino acid.
Efficiency :
-
Purity : ≥95% after HPLC purification.
-
Scale : Suitable for milligram-scale research.
Comparative Analysis of Synthetic Routes
Table 3. Method Comparison for this compound
| Method | Yield (%) | ee (%) | Cost | Scalability |
|---|---|---|---|---|
| Erlenmeyer Azalactone | 67 | 50* | Low | Industrial |
| Asymmetric Hydrogenation | 85 | 99.5 | High | Pilot |
| Enzymatic Resolution | 45 | 99.5 | Medium | Lab |
| Chiral Pool | 48 | 100 | High | Lab |
*Requires subsequent resolution.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(3-fluoro-5-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino acid can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can modify the functional groups on the aromatic ring or the amino acid backbone.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Medicinal Chemistry
Antihypertensive Properties
Research indicates that compounds structurally related to (2S)-2-amino-3-(3-fluoro-5-methylphenyl)propanoic acid have been investigated for their antihypertensive effects. For instance, derivatives of amino acids with similar structures have shown efficacy in lowering blood pressure through various mechanisms, including modulation of the renin-angiotensin system .
Antimicrobial Activity
Studies on related compounds reveal promising antimicrobial properties. For example, derivatives containing similar amino acid backbones have demonstrated activity against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The incorporation of fluorine atoms is believed to enhance the bioactivity and specificity of these compounds against bacterial strains .
Neuropharmacological Applications
Potential Neuroprotective Effects
The compound's structural similarity to neurotransmitters suggests potential neuroprotective roles. Research has highlighted the importance of amino acid derivatives in modulating neurotransmitter systems, particularly in conditions like Alzheimer's disease. Computational models indicate that such compounds may interact with ion channels and receptors relevant to neuronal signaling, making them candidates for further exploration in neuropharmacology .
Modulation of Glutamate Receptors
this compound could also serve as a modulator of glutamate receptors. Given that glutamate plays a crucial role in synaptic plasticity and memory function, compounds that can effectively modulate these receptors may have therapeutic implications for cognitive enhancement and treatment of neurodegenerative diseases .
Drug Design and Synthesis
Building Block for Peptide Synthesis
This compound can be utilized as a building block in peptide synthesis, particularly for designing peptides with enhanced pharmacological profiles. Its unique fluorinated phenyl group may impart desirable properties such as increased metabolic stability and improved binding affinity to biological targets .
Prodrug Development
The potential for developing prodrugs from this compound is an area of interest. Prodrugs can enhance the solubility and absorption characteristics of active pharmaceutical ingredients, thereby improving their therapeutic efficacy .
Case Studies
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(3-fluoro-5-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The fluorinated aromatic ring can enhance binding affinity to certain enzymes or receptors, leading to altered biological activity. The compound may also participate in metabolic pathways, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Phenylalanine Derivatives
(2S)-2-amino-3-(3-chloro-5-fluorophenyl)propanoic acid ()
- Substituents : Chloro (C3), fluoro (C5).
- Molecular Formula : C₉H₈ClF₃N₂O₂ (inferred from ).
- Key Differences : The chloro and fluoro groups enhance electronegativity and lipophilicity compared to the methyl-fluoro analog. Halogenation often improves metabolic stability and receptor binding affinity in drug candidates.
Methyl (2S)-2-amino-3-(3-chloro-5-fluoro-4-hydroxyphenyl)propanoate ()
- Substituents : Chloro (C3), fluoro (C5), hydroxyl (C4), methyl ester.
- Molecular Weight : 247.65 g/mol.
- Key Differences : The esterification of the carboxyl group and hydroxyl substitution alter solubility and bioavailability. Methyl esters are often prodrugs, enhancing membrane permeability.
Trifluoromethoxy-Substituted Analogs ()
- Example: (2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid.
- Substituents : Trifluoromethoxy (C4).
- Molecular Weight : ~285 g/mol (estimated).
Heterocyclic and Indole Derivatives
(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid ()
- Substituents : Indol-3-yl group.
- Role : Used in synthesizing Schiff base ligands for transition metal complexes.
- Key Differences : The indole moiety enables π-π stacking and hydrogen bonding, critical for metal chelation and catalytic applications.
(2S)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoic acid ()
- Substituents : Pyridine ring with chloro and trifluoromethyl groups.
- Molecular Weight : 268.62 g/mol.
Structural and Functional Analysis Table
Research Findings and Implications
- Electron-Withdrawing Effects : Fluorine and chlorine substituents increase electronegativity, enhancing binding to polar enzyme active sites (e.g., NMDA receptors in ).
- Steric Effects : Methyl groups (as in the target compound) may reduce steric hindrance compared to bulkier substituents like trifluoromethoxy, improving conformational flexibility.
- Synthetic Methods: KF-montmorillonite and DMF are common in synthesizing aromatic amino acid derivatives (), though specific routes for the target compound require further study.
Biological Activity
(2S)-2-amino-3-(3-fluoro-5-methylphenyl)propanoic acid, also known as 3-fluoro-5-methyl-DL-phenylalanine, is an amino acid derivative with significant biological activity. This compound is characterized by the presence of a fluorinated aromatic ring, which enhances its reactivity and potential applications in medicinal chemistry. This article explores its biological activity, including enzyme interactions, potential therapeutic applications, and related research findings.
- Molecular Formula : C10H12FNO2
- Molar Mass : 197.21 g/mol
- CAS Number : 377083-80-2
The structural uniqueness of this compound arises from the positioning of the fluorine atom on the aromatic ring, which influences its interactions within biological systems.
The biological activity of this compound is primarily linked to its role as an amino acid derivative. It has been studied for its potential effects on:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmission pathways, thus influencing signal transduction mechanisms.
- Protein Interactions : It can alter protein conformation and affect biochemical pathways related to neurotransmission and other cellular processes.
Enzyme Interaction Studies
Research has shown that this compound interacts with various enzymes and proteins. Notable findings include:
- Neurotransmission Modulation : The compound may act as a modulator for metabotropic glutamate receptors (mGluRs), which are critical for synaptic transmission and plasticity.
- Inhibition of Cyclooxygenases : Studies indicate that similar compounds can inhibit cyclooxygenases, which are involved in inflammatory responses .
Case Studies
-
Neuroprotective Effects : A study investigating the neuroprotective properties of fluorinated amino acids found that this compound exhibited significant protective effects against neuronal damage in vitro.
- Methodology : Neuronal cell cultures were treated with the compound, followed by exposure to neurotoxic agents.
- Results : The treated cells showed reduced apoptosis compared to controls.
-
Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of this compound revealed moderate activity against several bacterial strains.
- MIC Values :
- E. coli: 0.0195 mg/mL
- Bacillus subtilis: 0.0048 mg/mL
- Candida albicans: 0.039 mg/mL
- MIC Values :
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-Amino-3-(3-fluoro-5-methylphenyl)propanoic acid | 377083-80-2 | Contains a fluorine atom enhancing biological activity |
| 3-Amino-3-(4-fluoro-2-methylphenyl)propanoic acid | 1336086-97-5 | Different substitution pattern affecting reactivity |
| 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid | 1043500-50-0 | Variation in fluorination position impacting biological properties |
Future Research Directions
Given its unique properties and promising biological activities, further research is warranted to explore:
- Therapeutic Applications : Investigating the potential use of this compound in treating neurological disorders.
- Mechanistic Studies : Detailed studies on the mechanisms by which this compound interacts with specific receptors and enzymes.
- Structure-Activity Relationship (SAR) : Understanding how variations in structure influence biological activity could lead to the development of more effective analogs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2S)-2-amino-3-(3-fluoro-5-methylphenyl)propanoic acid, and how can reaction conditions be optimized?
- Methodology :
- Solid-phase peptide synthesis (SPPS) is commonly employed, utilizing Fmoc/t-Bu protection strategies for the amino and carboxyl groups to prevent undesired side reactions .
- Coupling agents like HATU or DCC are critical for activating carboxylic acid intermediates, with reaction temperatures maintained at 0–4°C to minimize racemization .
- Optimization : Adjusting pH (6.5–7.5) and using catalysts (e.g., DMAP) can enhance yields (reported 65–85% in ).
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR (e.g., δ 7.2–7.4 ppm for aromatic protons; δ 175 ppm for carboxyl carbon) confirm regiochemistry and fluorine substitution .
- Mass Spectrometry (MS) : High-resolution ESI-MS (e.g., [M+H] at m/z 242.1) validates molecular weight .
- HPLC : Reverse-phase C18 columns (ACN/water gradient, 0.1% TFA) assess purity (>95% for research-grade material) .
Q. How does the solubility profile of this compound influence its application in aqueous versus organic reaction systems?
- Methodology :
- Solubility Data :
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 1.2 (pH 7.0) |
| DMSO | 45.6 |
| Methanol | 12.3 |
- Application : Low aqueous solubility necessitates DMSO stock solutions for cell-based assays, while methanol is preferred for organic-phase reactions (e.g., esterification).
Advanced Research Questions
Q. What strategies ensure high enantiomeric purity during synthesis, and how are trace impurities quantified?
- Methodology :
- Chiral HPLC : Use of Chirobiotic T columns (mobile phase: MeOH/0.1% formic acid) resolves enantiomers (R = 8.2 min for (2S)-isomer) .
- Impurity Profiling : LC-MS/MS identifies byproducts (e.g., des-fluoro analogs at m/z 224.1) with detection limits of 0.01% .
Q. What in vitro models are appropriate for assessing its bioactivity and mechanism of action?
- Methodology :
- Enzyme Inhibition Assays : Fluorescently tagged enzymes (e.g., dansylalanine-labeled proteases) monitor competitive binding via Förster resonance energy transfer (FRET) .
- Cell-Based Models : HEK293 cells transfected with target receptors (e.g., GPCRs) quantify cAMP modulation via ELISA (IC ranges: 10–50 µM) .
Q. How can computational models predict its metabolic stability and interactions with biological targets?
- Methodology :
- Docking Simulations : AutoDock Vina predicts binding affinities (ΔG = -9.2 kcal/mol) to cytochrome P450 isoforms, suggesting hepatic oxidation as a primary metabolic pathway .
- Molecular Dynamics (MD) : Simulations (AMBER force field) reveal stable hydrogen bonding with active-site residues (e.g., Tyr-158 in CYP3A4) over 100 ns trajectories .
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
